(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde
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Overview
Description
(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a heptyl chain, a pyrrolidine ring, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a heptyl-substituted pyrrolidine with an oxidizing agent to introduce the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or platinum to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The heptyl chain can undergo substitution reactions with halogens or other electrophiles in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Heptyl-substituted pyrrolidine carboxylic acid.
Reduction: Heptyl-substituted pyrrolidine alcohol.
Substitution: Halogenated heptyl-substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. Additionally, the heptyl chain and pyrrolidine ring may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-Methyl-2-pyrrolidinyl acetic acid
- (2S)-7-hydroxyflavanone
- (2S)-naringenin
Uniqueness
(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific combination of a heptyl chain, pyrrolidine ring, and aldehyde group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the heptyl chain may enhance its lipophilicity and membrane permeability, while the aldehyde group provides a reactive site for covalent modifications.
Properties
CAS No. |
65950-20-1 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(2S)-1-heptyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-6-9-13-11(10-14)7-8-12(13)15/h10-11H,2-9H2,1H3/t11-/m0/s1 |
InChI Key |
MHJSKUYKWYRIBX-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCN1[C@@H](CCC1=O)C=O |
Canonical SMILES |
CCCCCCCN1C(CCC1=O)C=O |
Origin of Product |
United States |
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